molecular formula C3H2F6O B1195063 Desflurane CAS No. 57041-67-5

Desflurane

Cat. No. B1195063
CAS RN: 57041-67-5
M. Wt: 168.04 g/mol
InChI Key: DPYMFVXJLLWWEU-UHFFFAOYSA-N
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Description

Desflurane is a halogenated ether used as a general anesthetic agent. It is known for its low solubility in blood and body tissues, offering precise control over the depth of anesthesia with rapid induction and recovery times. This compound's molecular formula is C₃H₂F₆O, and it is specifically designed for inhalation anesthesia due to its volatile nature and minimal metabolism within the body.

Synthesis Analysis

The first enantioselective synthesis of commercial this compound was achieved by treating (R)-(−)-isoflurane with BrF₃, resulting in (S)-(+) this compound with greater than 96% inversion of configuration. This process signifies a critical step in developing a medically valuable anesthetic with consistent and predictable effects (Rozov et al., 1997).

Molecular Structure Analysis

The geometric structure and conformational properties of this compound were studied, revealing it exists in the gas phase as a mixture of two conformers. The predominant form, making up 80% of the mixture, possesses a near trans configuration of the C–C–O–C skeleton. These structural details have been confirmed through gas electron diffraction and quantum chemical calculations, illustrating this compound's complex molecular behavior and stability as an anesthetic agent (Hermann et al., 2000).

Chemical Reactions and Properties

Strong hyperconjugative interactions in this compound were investigated, showing its conformation, acidity/basicity, and interaction with water molecules. These properties are crucial for understanding this compound's behavior in various chemical environments, including its minimal metabolism in the human body and resistance to chemical degradation (Sutradhar et al., 2013).

Physical Properties Analysis

This compound's physical properties, such as low boiling point and high vapor pressure, necessitate the use of special vaporizers for its administration. Its low solubility in blood leads to rapid alveolar equilibration, allowing for fast induction and emergence from anesthesia. These characteristics make this compound an efficient agent for general anesthesia, providing rapid onset and recovery with minimal environmental impact due to its fluorination (Eger, 1995).

Chemical Properties Analysis

This compound is characterized by high saturated vapor pressure and super short duration of action due to its chemical structure of 2-difluoromethoxy-1-1-1-2-tetrafluoroethane. Its minimal metabolism and lack of interaction with soda lime during anesthesia highlight its stability and efficiency as an inhalation anesthetic. This compound's unique chemical properties, including its resistance to biodegradation and minimal solubility in blood, allow for precise control over anesthesia depth and rapid recovery times, making it suitable for a wide range of surgical procedures (Moshchev & Lubnin, 2014).

Scientific Research Applications

  • Obstetrical Use : Desflurane has been studied for its effects in obstetrical patients, particularly during cesarean sections. It was found to have notable maternal and neonatal effects due to its low blood/gas solubility (Abboud et al., 1995).

  • Neurosurgical Applications : In neurosurgery, this compound's impact on intracranial pressure and cerebral blood flow has been debated. A study on normocapnic patients with supratentorial brain tumors showed no significant variations in intracranial pressure when anesthetized with this compound (Fraga et al., 2003).

  • Neuroprotective Potential : this compound's neurotoxicity has been a concern, particularly in inducing neuronal death and affecting memory. However, α-lipoic acid was found to have a protective effect against this compound-induced neurotoxicity in hippocampal neurons (Zhao et al., 2018).

  • Malignant Hyperthermia Trigger : this compound can trigger malignant hyperthermia in susceptible individuals, as shown in studies involving swine (Wedel et al., 1993).

  • Day Case Anaesthesia : this compound was compared with Propofol for induction and maintenance of anesthesia in day case patients, showing potential for rapid recovery, making it suitable for day case anesthesia (Wrigley et al., 1991).

  • Effects on Circadian Rhythm : this compound anesthesia can cause a phase shift in the circadian rhythm depending on the time of day it is administered, potentially impacting postoperative complications related to circadian rhythms (Imai et al., 2020).

  • Pharmacokinetic and Pharmacodynamic Properties : this compound's physicochemical properties lead to fast induction and recovery, minimal metabolic degradation, and strong molecular stability, making it an effective anesthetic agent (Saraiva, 2003).

  • Cardiovascular and Respiratory Actions : this compound shows comparable hemodynamic effects to isoflurane, affecting heart rate, mean arterial pressure, and systemic vascular resistance, but with slight differences in their impact on systemic, coronary, renal, hepatic, and cerebral circulation (Warltier & Pagel, 1992).

  • Effect on Reproductive Capacity : In animal studies, repeated doses of this compound have been linked to reduced fertility and reproductive performance, highlighting potential risks associated with its use (Turkler et al., 2020).

Mechanism of Action

Target of Action

Desflurane, a general inhalation anesthetic, primarily targets the GABA A channel , which is a major inhibitory ion channel in the central nervous system . It also interacts with other ion channels such as glycine receptors , glutamate receptors , and potassium voltage-gated channels . These targets play crucial roles in modulating neuronal excitability and synaptic transmission, thereby contributing to the anesthetic effects of this compound .

Mode of Action

It is known that this compound canblock excitatory ion channels and increase the activity of inhibitory ion channels . The most notable action is its agonism at the GABA A channel , which enhances the inhibitory effects of GABA, leading to hyperpolarization of neurons and a decrease in neuronal excitability . This compound also acts as an agonist of glycine receptors , an antagonist of glutamate receptors , an inducer of potassium voltage-gated channels , and an inhibitor of both NADH-ubiquinone oxioreductase chain 1 and calcium transporting ATPases .

Biochemical Pathways

This compound affects multiple biochemical pathways due to its interactions with various ion channels. By acting on GABA A and glycine receptors, it enhances inhibitory neurotransmission. Its antagonism of glutamate receptors reduces excitatory neurotransmission. Its induction of potassium voltage-gated channels can lead to hyperpolarization of neurons, reducing their excitability. Its inhibition of NADH-ubiquinone oxioreductase chain 1 and calcium transporting ATPases can affect energy metabolism and calcium homeostasis in cells .

Pharmacokinetics

This compound is characterized by its rapid uptake, distribution, and elimination due to its low solubility in blood and body tissues . It undergoes negligible metabolism, which means it is primarily eliminated unchanged via the lungs . The rapid elimination of this compound is dependent on minute ventilation . These properties contribute to its short duration of action and quick recovery times following discontinuation .

Result of Action

The molecular and cellular effects of this compound’s action result in general anesthesia . By modulating the activity of various ion channels, this compound alters the electrical activity of neurons, leading to a decrease in neuronal excitability and synaptic transmission . This results in a state of unconsciousness and lack of sensation, which is essential for surgical procedures . This compound has also been found to alleviate oxygen–glucose deprivation-induced neuronal injury by activating the Kcna1-dependent Kv1.1 channel .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, this compound is a greenhouse gas with a high global warming potential . Its use contributes to anthropogenic climate change, and efforts are being made to reduce its use in favor of less environmentally damaging alternatives . Furthermore, the delivery system for this compound requires a specialized vaporizer unit that heats the liquid this compound to a constant temperature, ensuring a constant vapor pressure and negating the effects of fluctuating ambient temperatures .

Safety and Hazards

Desflurane may cause skin irritation, serious eye irritation, respiratory irritation, drowsiness, dizziness, and may damage fertility or the unborn child . It is recommended to handle it in a well-ventilated place, wear suitable protective clothing, and avoid contact with skin and eyes .

Future Directions

NHS Scotland and NHS England are the first health systems in the world to announce a phase-out of desflurane - an anaesthetic gas with a global warming potential 2,500 times greater than carbon dioxide . This phase-out will greatly reduce healthcare emissions and can easily be rolled out across Europe .

Biochemical Analysis

Biochemical Properties

Desflurane plays a significant role in biochemical reactions primarily through its interactions with various ion channels and receptors. It acts as an agonist at the gamma-aminobutyric acid type A (GABA_A) receptor, enhancing the inhibitory effects of GABA and leading to sedation and anesthesia . Additionally, this compound interacts with glycine receptors, further contributing to its anesthetic properties . It also inhibits excitatory ion channels such as N-methyl-D-aspartate (NMDA) receptors and certain voltage-gated potassium channels . These interactions collectively result in the suppression of neuronal activity and the induction of anesthesia.

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. In neurons, this compound enhances inhibitory neurotransmission by potentiating GABA_A receptor activity and inhibiting NMDA receptor-mediated excitatory neurotransmission . This leads to a decrease in neuronal excitability and the induction of anesthesia. This compound also affects cellular metabolism by inhibiting enzymes such as NADH-ubiquinone oxidoreductase and calcium-transporting ATPases . These effects can alter cellular energy production and calcium homeostasis, impacting overall cell function.

Molecular Mechanism

The molecular mechanism of this compound involves its binding to specific sites on ion channels and receptors. This compound enhances the activity of GABA_A receptors by binding to allosteric sites, increasing the receptor’s affinity for GABA and prolonging the opening of chloride channels . This results in hyperpolarization of the neuronal membrane and inhibition of neuronal firing. This compound also inhibits NMDA receptors by binding to the receptor’s ion channel, blocking the flow of calcium and sodium ions . Additionally, this compound modulates the activity of voltage-gated potassium channels, contributing to its overall anesthetic effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is known for its rapid onset and short duration of action, which is advantageous for surgical procedures requiring quick recovery . Prolonged exposure to this compound can lead to the development of tolerance, reducing its effectiveness over time . Studies have also shown that this compound can degrade in the presence of carbon dioxide absorbents, producing carbon monoxide as a byproduct . This degradation can impact the safety and efficacy of this compound in clinical settings.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound induces sedation and anesthesia without significant adverse effects . At higher doses, this compound can cause respiratory depression, hypotension, and other toxic effects . Studies in animal models have shown that this compound can induce dose-dependent changes in cardiovascular and respiratory function, highlighting the importance of careful dosage management in clinical practice .

Metabolic Pathways

This compound is primarily metabolized in the liver by cytochrome P450 enzymes, particularly CYP2E1 . The metabolism of this compound results in the formation of fluoride ions and other metabolites, which are excreted in the urine . The metabolic pathways of this compound are relatively simple compared to other volatile anesthetics, contributing to its rapid clearance from the body . The production of fluoride ions can pose a risk of nephrotoxicity, especially with prolonged exposure .

Transport and Distribution

This compound is transported and distributed within cells and tissues through passive diffusion . Due to its high lipid solubility, this compound readily crosses cell membranes and accumulates in lipid-rich tissues such as the brain and adipose tissue . The distribution of this compound is influenced by factors such as blood flow, tissue solubility, and the presence of binding proteins . These factors collectively determine the onset and duration of this compound’s anesthetic effects.

Subcellular Localization

This compound’s subcellular localization is primarily within the lipid bilayers of cell membranes . It does not bind to specific intracellular organelles or compartments but rather integrates into the lipid bilayer, affecting membrane fluidity and ion channel function . This localization is crucial for its anesthetic action, as it allows this compound to modulate the activity of membrane-bound receptors and ion channels .

properties

IUPAC Name

2-(difluoromethoxy)-1,1,1,2-tetrafluoroethane
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InChI

InChI=1S/C3H2F6O/c4-1(3(7,8)9)10-2(5)6/h1-2H
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InChI Key

DPYMFVXJLLWWEU-UHFFFAOYSA-N
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Canonical SMILES

C(C(F)(F)F)(OC(F)F)F
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Molecular Formula

C3H2F6O
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DSSTOX Substance ID

DTXSID80866606
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Molecular Weight

168.04 g/mol
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Physical Description

Liquid, COLOURLESS LIQUID., Colorless liquid.
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Boiling Point

23.5 °C, 23.5 °C, 74.3 °F
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Solubility

Negligible, 3.54e+00 g/L, Solubility in water: poor
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Density

1.44, Relative density (water = 1): 1.5
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Vapor Density

1.44
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Vapor Pressure

88.53 kPa at 20 °C; approximately 700 mm Hg at 22-23 °C, Vapor pressure, kPa at 20 °C: 89, 700 mmHg@71.6 °F
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Mechanism of Action

The mechanism of inhalational anesthetics is still not fully understood. They can block excitatory ion channels and increase the activity of inhibitory ion channels. The most notable agonism is at the GABAA channel. Desflurane is also an agonist of glycine receptors, antagonist of glutamate receptors, inducer of potassium voltage gated channels, and inhibits both NADH-ubiquinone oxioreductase chain 1 and calcium transporting ATPases. An older school of thought is the unitary theory of general anesthetic action, suggesting that desflurane affects the lipid bilayer of cells. Studies of other halogenated inhalational anesthetics have shown that the lipid bilayer spreads out more thinly as the anesthetic incorporates into the bilayer. However, the anesthetic does not bind to lipid heads or acyl chains of hydrocarbons in the bilayer. The effect of incorporating into the lipid bilayer is not well described. By incorporating into the lipid bilayer, anesthetics may introduce disorder in the lipids, leading to some indirect effect on ion channels. However, this theory remains controversial.
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Color/Form

Liquid

CAS RN

57041-67-5
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Synthesis routes and methods I

Procedure details

12.9 g of isoflurane (FORANE® isoflurane commercially available from Anaquest Division of BOC, Inc. in Madison, Wis.) were combined with 5.5 g of potassium fluoride and 20 ml of diethylglycol and the mixture was heated with stirring for 10 hours in a glass pressure vessel at 195° C. The heated mixture was washed with ice water and the organic layer was subjected to gas chromatography, which showed the presence of the compound CHF2OCHFCF3 (29% yield).
Quantity
12.9 g
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reactant
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5.5 g
Type
reactant
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[Compound]
Name
diethylglycol
Quantity
20 mL
Type
solvent
Reaction Step Five
Yield
29%

Synthesis routes and methods II

Procedure details

It has been found that fractional distillation of a crude reaction mixture obtained in the manufacture of desflurane, for example, by reacting hydrogen fluoride with isoflurane over a bed of chromia catalyst, results in the removal of desflurane in the form of a desflurane/hydrogen fluoride azeotrope that boils below the boiling point of hydrogen fluoride.
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Synthesis routes and methods III

Procedure details

A 1 liter autoclave (316SS, Parr) was charged with 171 g (0.93 moles) isoflurane and 116 g (2.0 moles) potassium fluoride. The reaction mass was heated with stirring to 278° C. After 18 hours at 278° C., the pressure was 500 psi. The autoclave was then cooled to room temperature for transfer to the laboratory. Products were then distilled into a dry ice cooled trap by heating the autoclave on a hot plate. The trap contents (134 g) were distilled through a four foot vacuum jacketed column packed with glass beads to give 20.8 g CHF2OCHFCF3 (bp 23.5° C.). The material remaining in the distillation flask (104.0 g) was 98% isoflurane. Based on the materials isolated, the percent conversion was 13% (33% yield). Details of the distillation are given below.
Quantity
171 g
Type
reactant
Reaction Step One
Quantity
116 g
Type
reactant
Reaction Step One
Yield
33%

Synthesis routes and methods IV

Procedure details

A 1 liter autoclave (316SS, Parr) was charged with 399 g (2.2 moles) isoflurane and 84 g (2.0 moles) of sodium fluoride. The reaction mass was heated to 283° C. without stirring. After 24 hours at 283° C., the pressure was 1160 psi. The autoclave was then cooled to ca. 10° C. and the crude products (228 g) transferred by pouring into a distillation flask. Distillation through a four foot vacuum jacketed column packed with glass beads gave 73.4 g CHF2OCHFCF3. The material remaining in the distillation flask was found by GC analysis to be 99.6% isoflurane. Based on the materials isolated the percent conversion was 20% (31% yield). Details of the distillation are given below.
Quantity
399 g
Type
reactant
Reaction Step One
Quantity
84 g
Type
reactant
Reaction Step One
[Compound]
Name
crude products
Quantity
228 g
Type
reactant
Reaction Step Two
Yield
31%

Retrosynthesis Analysis

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Feasible Synthetic Routes

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